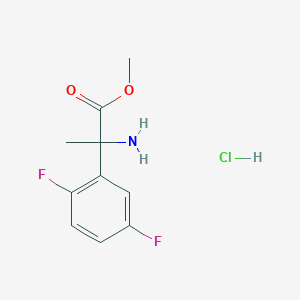

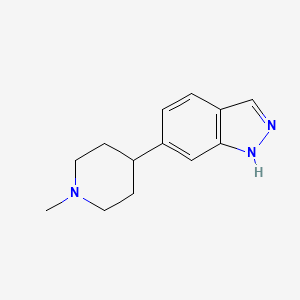

![molecular formula C9H13NO3 B1421546 [2H6]-Epinephrine, racemic mixture CAS No. 1219803-77-6](/img/structure/B1421546.png)

[2H6]-Epinephrine, racemic mixture

Vue d'ensemble

Description

A racemic mixture, also known as a racemate, is a 50:50 mixture of two enantiomers . Enantiomers are substances that have dissymmetric molecular structures that are mirror images of one another . Each enantiomer rotates the plane of polarization of plane-polarized light through a characteristic angle, but, because the rotatory effect of each component exactly cancels that of the other, the racemic mixture is optically inactive .

Synthesis Analysis

Chiral compounds synthesized from achiral starting materials and reagents are generally racemic (i.e., a 50:50 mixture of enantiomers) . Separation of racemates into their component enantiomers is a process called resolution . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult . Diastereomers, on the other hand, have different physical properties, and this fact is used to achieve resolution of racemates .Molecular Structure Analysis

The divergence in the molecular structure of racemic mixtures is due to a stereospecific electron-donor – electron-acceptor interaction of diastereomeric macrocycles, leading to structurally distinct pseudorotaxanes .Chemical Reactions Analysis

Structurally divergent reactions on racemic mixtures (SDRRMs) utilize an enantiomeric mixture to produce two distinct chemical entities . This type of reaction contrasts the predictable formation of diastereomers when two chiral entities react . SDRRM produces chemical species that are either structural isomers or non-isomeric . These species have different enthalpies of formation from starting materials that are isoenergetic .Physical And Chemical Properties Analysis

A racemic mixture is a 50:50 mixture of two enantiomers . Because they are mirror images, each enantiomer rotates plane-polarized light in an equal but opposite direction and is optically inactive . If the enantiomers are separated, the mixture is said to have been resolved .Applications De Recherche Scientifique

1. Treatment of Laryngotracheitis A study compared the efficacy and side effects of nebulized racemic and L-epinephrine in treating laryngotracheitis, also known as croup. The study found that L-epinephrine is as effective as racemic epinephrine in treating laryngotracheitis without additional adverse effects, making it a suitable alternative for this purpose (Waisman et al., 1992).

2. Formation of Racemic Compounds from Enantiomers Research has shown that physical mixtures of ephedrine enantiomers, including racemic epinephrine, can convert to a 1:1 racemic compound in various states (solid, liquid, solution, or vapor). This transformation follows second-order kinetics and may explain variations in aqueous solubility observed in other studies (Duddu & Grant, 1992).

3. Effectiveness in Respiratory Conditions Racemic epinephrine has been studied for its effectiveness in treating respiratory conditions like croup and bronchiolitis. It has shown positive effects in improving clinical scores and respiratory function in some studies, although results vary (Westley et al., 1978).

4. Pharmacologic Mechanism in Respiratory Syncytial Virus-Associated Bronchiolitis Inhaled racemic epinephrine has been observed to relieve airway obstruction in patients with respiratory syncytial virus bronchiolitis. Its effectiveness compared to other treatments like albuterol indicates the potential role of alpha-adrenoreceptor stimulation (Barr et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The energetic and structural divergence that occurs when these racemic mixtures react with a chiral molecule can provide insight into Nature’s chiral propagation question, as it explains how a small change at the molecular level leads to vastly different products . Further studies would be necessary to confirm these data .

Propriétés

IUPAC Name |

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-JQAOAMCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678682 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-77-6 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Do EpiPens remain effective after their expiration date?

A1: The research by Cantrell et al. [] suggests that both EpiPen and EpiPen Jr autoinjectors retain a significant amount of epinephrine (at least 80%) for up to 50 months past their labeled expiration date. This indicates that while they may not contain the full labeled dose, expired EpiPens could still potentially provide a clinically relevant dose of epinephrine in emergency situations.

Q2: How was the concentration of epinephrine determined in the expired EpiPens?

A2: The researchers used a highly sensitive analytical technique called liquid chromatography and tandem mass spectrometry to precisely quantify the concentration of epinephrine remaining in the expired devices []. This method allowed for accurate measurement of the epinephrine levels, even in very small quantities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

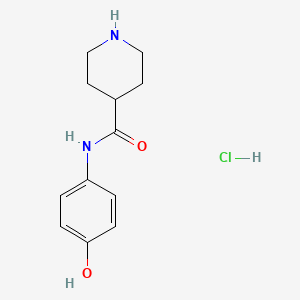

![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)

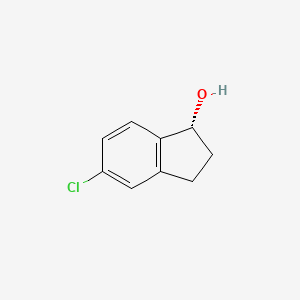

![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)

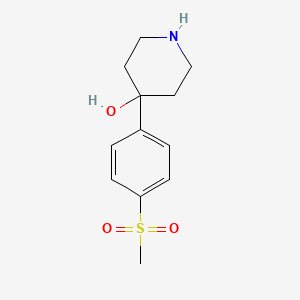

![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)

![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)

![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)

![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)

![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)